![molecular formula C19H44N2O7Si2 B1592831 N,N-Bis[3-(triethoxysilyl)propyl]urea CAS No. 69465-84-5](/img/structure/B1592831.png)
N,N-Bis[3-(triethoxysilyl)propyl]urea
Overview
Description
“N,N-Bis[3-(triethoxysilyl)propyl]urea” is a chemical compound with the empirical formula C10H24N2O4Si . It is used in technical solutions at a concentration of approximately 10% .
Molecular Structure Analysis
The molecular weight of “N,N-Bis[3-(triethoxysilyl)propyl]urea” is 264.39 . Its molecular structure can be represented by the SMILES stringCCOSi=O)(OCC)OCC
. Physical And Chemical Properties Analysis
“N,N-Bis[3-(triethoxysilyl)propyl]urea” is a liquid at room temperature . It has a density of 1.15 g/mL at 25 °C . The boiling point and vapor pressure are not specified in the available resources .Scientific Research Applications
Surface Modification
1,1-bis(3-triethoxysilylpropyl)urea: is widely used as a surface modifying agent to form self-assembled monolayers (SAMs) on various substrates . This application is crucial for immobilizing surface atoms by forming a ligand, which can significantly enhance the surface properties of materials.
Catalyst Support
This compound is employed to cap magnetic nanoparticles, which are then used as catalyst supports . The functionalized nanoparticles provide a stable base for immobilizing surface enzymes and other nanoparticles, facilitating various catalytic processes.
Medical Applications
The silanization of ceria with 1,1-bis(3-triethoxysilylpropyl)urea has potential applications in the medical field . Modified ceria nanoparticles can be used as therapeutic agents, offering new avenues for drug delivery and disease treatment.
Coatings and Composites
As a bis-silane additive, this compound enhances hydrolytic stability, which is beneficial for increasing product shelf life . It also improves substrate bonding and mechanical properties in coatings and composite materials.
Adhesion Promotion
N,N-Bis[3-(triethoxysilyl)propyl]urea: can be used to promote adhesion between dissimilar materials . This is particularly useful in the manufacturing of multi-layered products where strong interlayer adhesion is required.
Mechanism of Action
Target of Action
The primary target of the compound 1,1-bis(3-triethoxysilylpropyl)urea, also known as N,N-Bis[3-(triethoxysilyl)propyl]urea, is the surface atoms of a variety of substrates . This compound is a urea-based surface modifying agent .
Mode of Action
1,1-bis(3-triethoxysilylpropyl)urea interacts with its targets by forming self-assembled monolayers (SAMs) on the substrates . It immobilizes the surface atoms by forming a ligand .
Biochemical Pathways
It is known that this compound is utilized to immobilize surface enzymes and nanoparticles when used as a catalyst support .
Pharmacokinetics
The compound is known to be a liquid at room temperature with a density of 115 g/mL at 25 °C .
Result of Action
The molecular and cellular effects of 1,1-bis(3-triethoxysilylpropyl)urea’s action involve the formation of self-assembled monolayers on substrates, which immobilizes the surface atoms . This can enhance the efficiency of catalyst supports when used to immobilize surface enzymes and nanoparticles .
Action Environment
It is known that the compound is stable under normal conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,1-bis(3-triethoxysilylpropyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H44N2O7Si2/c1-7-23-29(24-8-2,25-9-3)17-13-15-21(19(20)22)16-14-18-30(26-10-4,27-11-5)28-12-6/h7-18H2,1-6H3,(H2,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBFLGCGQJZONK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCN(CCC[Si](OCC)(OCC)OCC)C(=O)N)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H44N2O7Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624138 | |
Record name | N,N-Bis[3-(triethoxysilyl)propyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
69465-84-5 | |
Record name | N,N-Bis[3-(triethoxysilyl)propyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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